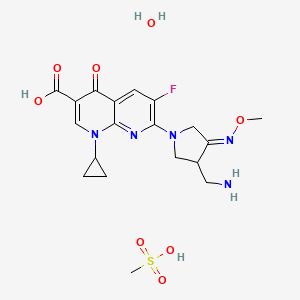

GemifloxacinMesylatehydrate

Description

Classification and Chemical Nature of Gemifloxacin (B1671427) Mesylate Hydrate (B1144303)

Gemifloxacin Mesylate hydrate is classified as a synthetic, broad-spectrum fluoroquinolone antibacterial agent. pharaoniapharma.comefda.gov.et Chemically, it is the mesylate salt of gemifloxacin, often in a sesquihydrate form. google.comresearchgate.net The empirical formula for the mesylate salt is C18H20FN5O4•CH4O3S, with a molecular weight of 485.49 g/mol . google.comfda.gov The hydrate form has a molecular weight of 503.50 g/mol . bldpharm.com The presence of the mesylate salt is significant as it can improve the solubility and stability of the parent compound. google.com The hydrate form indicates the presence of water molecules within the crystal structure.

The chemical name for gemifloxacin is (R,S)-7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. researchgate.netfda.gov The structure is characterized by a naphthyridine core, a cyclopropyl (B3062369) group at position N-1, a fluorine atom at C-6, and a unique pyrrolidinyl substituent at C-7 containing a methoxyimino group. researchgate.netirjpms.com

Table 1: Chemical Properties of Gemifloxacin Mesylate Hydrate

| Property | Value |

|---|---|

| Chemical Name | (R,S)-7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid methanesulfonate (B1217627) hydrate |

| Molecular Formula | C19H24FN5O7S (mesylate) nih.govdrugbank.com |

| Molecular Weight | 485.49 g/mol (mesylate) google.comfda.govnih.gov |

| Molecular Weight | 503.50 g/mol (hydrate) bldpharm.com |

| Appearance | White to light brown solid google.comfda.gov |

| Solubility | Freely soluble at neutral pH efda.gov.etfda.gov |

Overview of Academic Research Trajectories for Gemifloxacin Mesylate Hydrate

Academic research on Gemifloxacin Mesylate hydrate has primarily focused on its synthesis, mechanism of action, and its in vitro activity against a wide spectrum of bacterial pathogens. A significant body of research has been dedicated to understanding its potency against clinically important bacteria, including strains resistant to other antibiotics.

One major research trajectory has been the investigation of its potent activity against respiratory pathogens, particularly Streptococcus pneumoniae. nih.govasm.org Studies have demonstrated its effectiveness against penicillin-resistant strains of S. pneumoniae, a significant finding in the context of rising antibiotic resistance. asm.org

Another key area of research has been its activity against Neisseria gonorrhoeae, including strains that have developed resistance to other fluoroquinolones like ciprofloxacin (B1669076). oup.comoup.comnih.gov This has positioned Gemifloxacin as a potential therapeutic option in the face of increasing antimicrobial resistance in sexually transmitted infections.

Furthermore, research has delved into its fundamental mechanism of action, which involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. pharaoniapharma.comfda.gov This dual-targeting mechanism is believed to contribute to its potent bactericidal activity and a lower propensity for the development of resistance. pharaoniapharma.com

More novel research avenues have explored the synthesis of metal complexes with Gemifloxacin Mesylate, with the aim of potentially enhancing its antimicrobial properties. researchgate.netresearchgate.net Additionally, studies have been conducted to evaluate the biological safety profile of the compound, including its phototoxic and genotoxic potential. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H26FN5O8S |

|---|---|

Molecular Weight |

503.5 g/mol |

IUPAC Name |

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid;hydrate |

InChI |

InChI=1S/C18H20FN5O4.CH4O3S.H2O/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4;/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4);1H2/b22-14+;; |

InChI Key |

VMUUQFAQJJVUSS-JYFUHLDJSA-N |

Isomeric SMILES |

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O.O |

Canonical SMILES |

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O.O |

Origin of Product |

United States |

Mechanistic Research on Antimicrobial Action of Gemifloxacinmesylatehydrate

Molecular Targets and Enzyme Inhibition Studies

The primary mechanism of action for gemifloxacin (B1671427) involves the inhibition of DNA synthesis, which is achieved by targeting and inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV. drugbank.compharaoniapharma.comnih.gov These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. drugbank.com Quinolones act by creating ternary complexes with these enzymes and DNA, which obstructs the DNA replication process and initiates pathways leading to cell death. nih.govasm.org Gemifloxacin has demonstrated the ability to inhibit both enzyme systems at therapeutically relevant concentrations, a characteristic known as dual targeting. pharaoniapharma.comnih.gov

Bacterial DNA Gyrase Interaction Mechanisms

DNA gyrase, a type II topoisomerase encoded by the gyrA and gyrB genes, is responsible for introducing negative supercoils into DNA, a process vital for the initiation and elongation phases of DNA replication. nih.gov Gemifloxacin effectively inhibits this enzyme, disrupting DNA replication. targetmol.comdrugbank.commedchemexpress.com

In studies involving Streptococcus pneumoniae, DNA gyrase has been identified as the preferential in vivo target for gemifloxacin. nih.gov Research using defined S. pneumoniae mutants showed that initial mutations conferring resistance to gemifloxacin occurred in the gyrA gene, with subsequent mutations appearing in the parC gene (which codes for a subunit of topoisomerase IV). nih.gov This pattern suggests that gyrase is the primary target in this organism. nih.gov Furthermore, gemifloxacin is significantly more effective—by at least 10- to 20-fold—than ciprofloxacin (B1669076) at stabilizing the cleavable complex between S. pneumoniae gyrase and DNA, which is the cytotoxic lesion responsible for bacterial death. nih.gov

However, in Staphylococcus aureus, while gemifloxacin shows similar in vitro inhibitory activity against both purified gyrase and topoisomerase IV, genetic studies suggest topoisomerase IV is the preferred target within the bacterial cell. nih.govasm.org

Bacterial Topoisomerase IV Interaction Mechanisms

Topoisomerase IV is another essential type II topoisomerase that plays a crucial role in the separation of daughter DNA strands following replication. nih.gov Gemifloxacin's bactericidal action is also mediated through the potent inhibition of this enzyme. targetmol.comdrugbank.commedchemexpress.com

In S. aureus, topoisomerase IV is considered the primary target of gemifloxacin in vivo. nih.govasm.org The initial mutations selected in resistance studies occur in the genes for topoisomerase IV. nih.gov In vitro studies with purified enzymes from S. aureus show that gemifloxacin has potent activity against both topoisomerase IV and DNA gyrase. nih.gov

For S. pneumoniae, while gyrase is the preferred in vivo target, topoisomerase IV is also significantly inhibited. nih.gov The dual-targeting ability of gemifloxacin is a key factor in its potent activity against pneumococci, including strains with mutations in either one of the target enzymes. pharaoniapharma.comnih.gov Gemifloxacin is substantially more effective than ciprofloxacin in stabilizing the cleavable complex with S. pneumoniae topoisomerase IV. nih.gov This enhanced ability to stabilize the cleavable complexes with both target enzymes may account for its marked potency against both wild-type and some quinolone-resistant bacteria. nih.gov

Table 1: In Vitro Inhibitory Activity of Gemifloxacin Against Purified Bacterial Enzymes This table is interactive. You can sort and filter the data.

| Bacterium | Enzyme | Gemifloxacin IC50 (µg/mL) | Ciprofloxacin IC50 (µg/mL) | Fold-Difference (Cipro/Gemi) |

|---|---|---|---|---|

| S. aureus | Topoisomerase IV | 0.25 | 2.5 - 5.0 | 10- to 20-fold |

| S. aureus | DNA Gyrase | 0.31 | 10.2 | 33-fold |

IC50 (50% inhibitory concentration) refers to the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from a study on topoisomerase targeting in Staphylococcus aureus. nih.gov

Investigation of Bactericidal Activity and Kinetics

Gemifloxacin exhibits concentration-dependent bactericidal activity. scispace.com This means that higher drug concentrations lead to a more rapid and extensive killing of bacteria. scispace.com Its bactericidal effect is generally observed at concentrations close to its minimum inhibitory concentrations (MICs). pharaoniapharma.com

Time-kill studies have provided detailed insights into the kinetics of gemifloxacin's bactericidal action.

Against S. aureus, gemifloxacin at its MIC (0.03 mg/L) was rapidly bactericidal, preventing regrowth for at least 24 hours. scispace.com

For S. pneumoniae, a rapid bactericidal effect with no regrowth for up to 24 hours was seen at concentrations at or above the MIC (0.016 mg/L). scispace.com

Against H. influenzae and M. catarrhalis, a strong bactericidal effect with no regrowth was achieved at concentrations at least twice the MIC. scispace.com

In studies on experimental meningitis caused by penicillin-resistant pneumococci, gemifloxacin demonstrated excellent bactericidal activity, superior even to a standard ceftriaxone (B1232239) plus vancomycin (B549263) regimen. nih.gov Even against a penicillin- and quinolone-resistant strain, it showed good bactericidal activity. nih.gov

A comparative study found gemifloxacin to be the most bactericidal quinolone tested against both ciprofloxacin-sensitive and ciprofloxacin-resistant strains of S. pneumoniae. researchgate.net The bactericidal kinetics against H. influenzae were found to be similar to other quinolones, with uniform bactericidal activity at twice the MIC after 24 hours. nih.gov

Table 2: Bactericidal Activity of Gemifloxacin in Time-Kill Assays This table is interactive. You can sort and filter the data.

| Bacterial Strain | Gemifloxacin Concentration | Duration (hours) | Log10 CFU/ml Reduction |

|---|---|---|---|

| Penicillin-Resistant S. pneumoniae | 5 x MIC | 8 | 3.8 |

| Penicillin-Resistant S. pneumoniae | 10 x MIC | 8 | 5.25 |

| Quinolone-Resistant S. pneumoniae | 5 x MIC | 8 | 3.9 |

| Quinolone-Resistant S. pneumoniae | 10 x MIC | 8 | 4.75 |

CFU (Colony-Forming Unit) reduction indicates the decrease in viable bacterial cells. Data sourced from a study on experimental meningitis. nih.gov

In Vitro Antimicrobial Spectrum and Potency Investigations of Gemifloxacinmesylatehydrate

Broad-Spectrum Activity Analysis

Gemifloxacin (B1671427) demonstrates significant in vitro potency against a wide range of Gram-positive bacteria, including key respiratory and systemic pathogens. nih.gov

Streptococcus pneumoniae : Gemifloxacin is highly active against S. pneumoniae, including strains that are resistant to penicillin, macrolides, and other fluoroquinolones. nih.govnih.govasm.org In a large surveillance study, the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) for gemifloxacin against penicillin-resistant S. pneumoniae was 0.03 µg/mL. asm.org Similarly, for isolates resistant to azithromycin (B1666446) and clarithromycin, the gemifloxacin MIC90 was also 0.03 µg/mL. asm.org Even against pneumococci with reduced susceptibility to ofloxacin, gemifloxacin maintained potent activity, with an MIC90 of 0.12 µg/mL. asm.orgnih.gov

Staphylococcus aureus : The compound is potent against methicillin-susceptible Staphylococcus aureus (MSSA), with reported MIC90 values as low as 0.03 µg/mL. nih.gov It is noted to be 8- to 16-fold more active against wild-type S. aureus than ciprofloxacin (B1669076). nih.gov While its activity is reduced against methicillin-resistant Staphylococcus aureus (MRSA), it often remains more potent than other fluoroquinolones. nih.gov Studies show that topoisomerase IV is the primary target of gemifloxacin in S. aureus. nih.gov

Other Streptococci and Enterococci : Gemifloxacin shows excellent activity against Streptococcus pyogenes and Streptococcus agalactiae, with MIC90 values of 0.03 µg/mL for both. nih.gov It is also effective against viridans group streptococci (MIC90 0.12 mg/L). nih.gov Its activity against Enterococcus faecalis is more moderate, with a reported MIC90 of 2 mg/L. nih.gov

Table 1: In Vitro Activity of Gemifloxacin Against Gram-Positive Pathogens

| Organism | Number of Isolates | MIC90 (µg/mL) | Source(s) |

| Streptococcus pneumoniae (All) | 2,632 | 0.03 | asm.org |

| Streptococcus pneumoniae (Penicillin-Resistant) | 411 | 0.03 | asm.org |

| Streptococcus pneumoniae (Ofloxacin-Resistant) | 142 | 0.12 | asm.org |

| Staphylococcus aureus (Methicillin-Susceptible) | 110 | 0.03 | nih.govnih.gov |

| Staphylococcus aureus (Methicillin-Resistant) | 21 | >4 | nih.govnih.gov |

| Streptococcus pyogenes | 95 | 0.03 | nih.govnih.gov |

| Enterococcus faecalis | 98 | 2 | nih.govnih.gov |

Gemifloxacin maintains potent activity comparable to or greater than other fluoroquinolones against many common Gram-negative pathogens. nih.govnih.govnih.gov

Haemophilus influenzae and Moraxella catarrhalis : Gemifloxacin is highly potent against these key respiratory pathogens. nih.govnih.gov The MIC90 for H. influenzae is reported to be ≤0.008 to 0.06 µg/mL, and for M. catarrhalis, it is ≤0.008 to 0.015 µg/mL. nih.govnih.gov Its activity is consistent against both β-lactamase positive and negative strains of H. influenzae. nih.govpsu.edu

Enterobacteriaceae : The activity of gemifloxacin against members of the Enterobacteriaceae family is robust. nih.gov Reported MIC90 values include 0.016 µg/mL for Escherichia coli, 0.25 µg/mL for Klebsiella pneumoniae, and 0.12 µg/mL for Morganella morganii. nih.gov Its potency is generally comparable to ciprofloxacin and levofloxacin (B1675101) against this group of organisms. nih.govnih.gov

Pseudomonas aeruginosa : Compared to its high potency against Gram-positive bacteria, gemifloxacin's activity against P. aeruginosa is more moderate, with an MIC90 of 8 µg/mL. nih.gov Its intrinsic susceptibility against this pathogen is lower than that of ciprofloxacin. oup.com

Table 2: In Vitro Activity of Gemifloxacin Against Gram-Negative Pathogens

| Organism | Number of Isolates | MIC90 (µg/mL) | Source(s) |

| Haemophilus influenzae | 256 | 0.06 | nih.govnih.gov |

| Moraxella catarrhalis | 184 | 0.015 | nih.govnih.gov |

| Escherichia coli | Not Specified | 0.016 | nih.gov |

| Klebsiella pneumoniae | Not Specified | 0.25 | nih.gov |

| Pseudomonas aeruginosa | Not Specified | 8 | nih.gov |

Gemifloxacin has demonstrated excellent in vitro activity against atypical pathogens that are common causes of respiratory infections. oup.com

Chlamydia pneumoniae : Gemifloxacin is the most active quinolone tested against C. pneumoniae, with both the MIC90 and the Minimal Bactericidal Concentration (MBC90) reported as 0.25 µg/mL. nih.govasm.org However, some studies using a continuous infection model showed that while gemifloxacin significantly reduced the bacterial load, it did not completely eliminate the organism even after extended treatment. oup.com

Mycoplasma pneumoniae : Gemifloxacin's activity against M. pneumoniae is considered superior to that of ciprofloxacin. oup.com

Legionella pneumophila : Gemifloxacin exhibits potent activity against L. pneumophila. nih.gov Studies have shown it to be more potent than ciprofloxacin and ofloxacin, with an MIC90 of 0.016 mg/L. oup.comoup.com It also demonstrates effective intracellular activity against L. pneumophila within alveolar macrophages, which is comparable to levofloxacin. nih.gov

Table 3: In Vitro Activity of Gemifloxacin Against Atypical Pathogens

| Organism | Number of Isolates | MIC90 (µg/mL) | Source(s) |

| Chlamydia pneumoniae | 20 | 0.25 | nih.govasm.org |

| Legionella pneumophila | 204 | 0.016 | oup.comoup.com |

Comparative In Vitro Potency Studies

Numerous studies have established that gemifloxacin is among the most potent fluoroquinolones against Gram-positive bacteria, particularly S. pneumoniae. nih.govnih.govnih.gov

Against S. pneumoniae : Gemifloxacin consistently demonstrates superior potency compared to other fluoroquinolones. In one study, the MIC90 of gemifloxacin was 0.03 µg/mL, while it was 1 µg/mL for levofloxacin, 2 µg/mL for ofloxacin, 2 µg/mL for ciprofloxacin, and 0.25 µg/mL for trovafloxacin. nih.gov Another study found gemifloxacin to be four- to 512-fold more potent against pneumococci than trovafloxacin, grepafloxacin, levofloxacin, ciprofloxacin, and ofloxacin. nih.gov

Against S. aureus : Gemifloxacin had the highest activity of all fluoroquinolones tested against a wild-type S. aureus strain. oup.com It was found to be 16-fold more potent than ciprofloxacin against methicillin-susceptible S. aureus. nih.gov

Against Gram-Negative Bacteria : Against H. influenzae and M. catarrhalis, all tested quinolones, including gemifloxacin, showed high activity. nih.gov For Enterobacteriaceae, the activity of gemifloxacin is generally comparable to that of ciprofloxacin and levofloxacin. nih.govresearchgate.net However, ciprofloxacin is more active against P. aeruginosa. oup.com

Table 4: Comparative In Vitro Potency (MIC90 in µg/mL) of Gemifloxacin and Other Fluoroquinolones

| Organism | Gemifloxacin | Ciprofloxacin | Levofloxacin | Ofloxacin | Trovafloxacin | Source(s) |

| Streptococcus pneumoniae | 0.03 | 2 | 1 | 2 | 0.25 | nih.gov |

| Haemophilus influenzae | 0.06 | <0.03 | 0.03 | 0.06 | Not Tested | nih.gov |

| Moraxella catarrhalis | 0.015 | 0.03 | 0.03 | 0.06 | Not Tested | nih.gov |

| Staphylococcus aureus (MSSA) | 0.03 | 0.5 | 0.5 | 1 | Not Tested | nih.gov |

Gemifloxacin's potency, especially against resistant Gram-positive pathogens, often exceeds that of other antimicrobial classes.

Against S. pneumoniae : Gemifloxacin (MIC90 0.016 mg/l) was significantly more potent than penicillin G (MIC90 0.016 mg/l for susceptible strains, higher for resistant), erythromycin (B1671065) (MIC90 >64 mg/l for penicillin-intermediate strains), and tetracycline (B611298) (MIC90 >64 mg/l for penicillin-intermediate strains) in a study of German isolates. nih.gov Against macrolide-resistant S. pneumoniae, gemifloxacin's MIC90 was 0.03 µg/mL. nih.gov

Against Atypical Pathogens : Against 20 isolates of Chlamydia pneumoniae, gemifloxacin (MIC90 0.25 µg/mL) was less active than doxycycline (B596269) (MIC90 not specified, but lower) and erythromycin (MIC90 not specified, but lower). nih.gov In studies against Legionella pneumophila, gemifloxacin (MIC90 0.016 mg/L) was more potent than macrolides such as azithromycin (MIC90 0.5 mg/L) and erythromycin (MIC90 1 mg/L). oup.comoup.com

Table 5: Comparative In Vitro Potency (MIC90 in µg/mL) of Gemifloxacin and Other Antimicrobial Classes Against S. pneumoniae

| Antimicrobial Agent | Penicillin-Susceptible | Penicillin-Intermediate | Penicillin-Resistant | Source(s) |

| Gemifloxacin | 0.03 | 0.016 | 0.03 | nih.govasm.org |

| Penicillin G | 0.03 | 0.5 | 2 | nih.govasm.org |

| Erythromycin | 0.5 | 8 | >16 | nih.gov |

| Azithromycin | Not Specified | Not Specified | >64 | asm.org |

| Clarithromycin | Not Specified | Not Specified | >16 | asm.org |

| Tetracycline | 8 | >64 | Not Specified | nih.gov |

Research on Bacterial Resistance Mechanisms and Counter Strategies Relevant to Gemifloxacinmesylatehydrate

Elucidation of Bacterial Resistance Mechanisms to Fluoroquinolones

Resistance to fluoroquinolones, including Gemifloxacin (B1671427), typically arises from alterations in the drug's target enzymes, reduced drug accumulation within the bacterial cell, or plasmid-mediated protection mechanisms oup.com. The most clinically significant resistance mechanisms involve modifications of the primary bacterial targets and the active removal of the drug via efflux pumps oup.comoup.com.

The primary targets of fluoroquinolones are two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV oup.comcrstoday.com. These enzymes are composed of two subunits each, encoded by the gyrA and gyrB genes for DNA gyrase, and the parC and parE genes for topoisomerase IV frontiersin.org. Resistance emerges through spontaneous mutations in the genes encoding these subunits, specifically within a region known as the quinolone-resistance determining region (QRDR) oup.comcrstoday.com. These mutations alter the structure of the enzyme, reducing the binding affinity of the fluoroquinolone and thereby diminishing its inhibitory effect oup.comcrstoday.com.

In Gram-negative bacteria, DNA gyrase is typically the more susceptible target, so initial resistance mutations often occur in the gyrA gene oup.com. Conversely, in most Gram-positive bacteria like Streptococcus pneumoniae, topoisomerase IV is the primary target for many fluoroquinolones, leading to initial mutations in the parC gene oup.comnih.gov. However, Gemifloxacin has demonstrated potent dual-targeting activity against both topoisomerase IV and DNA gyrase in pathogens like S. pneumoniae and Staphylococcus aureus oup.comnih.gov. Despite its in vitro activity against both enzymes, studies suggest that in S. aureus, topoisomerase IV is the preferred target, with first-step mutations arising in parC (or its homolog grlA) oup.comnih.gov. In S. pneumoniae, some studies indicate a preference for gyrase in vivo oup.comnih.gov.

The accumulation of multiple mutations, often in both target enzymes, leads to higher levels of resistance oup.comnih.govnih.gov. For instance, a single mutation in either gyrA or parC may cause a small increase in the Minimum Inhibitory Concentration (MIC) of Gemifloxacin, but dual mutations can result in a significant, 64- to 128-fold increase in the MIC nih.gov.

Table 1: Common Mutations in Target Genes Conferring Resistance to Fluoroquinolones

| Gene | Organism Example | Common Amino Acid Substitution | Effect on Susceptibility |

|---|---|---|---|

| gyrA | Escherichia coli | Ser83Leu, Asp87Asn frontiersin.orgresearchgate.net | High-level resistance, particularly with double mutations researchgate.net |

| gyrA | Streptococcus pneumoniae | Mutations selected after initial parC mutation nih.gov | Increased resistance levels nih.gov |

| parC | Streptococcus pneumoniae | Ser79Phe/Tyr nih.govasm.org | Primary mutation leading to resistance nih.govasm.org |

| parC | Staphylococcus aureus (grlA) | Ser80Phe/Tyr | Primary mutation leading to resistance nih.gov |

| gyrB | Streptococcus pneumoniae | E474K asm.org | Contributes to high-level resistance in combination with other mutations asm.org |

| parE | Streptococcus pneumoniae | D435V asm.org | Contributes to high-level resistance in combination with other mutations asm.org |

Bacterial efflux pumps are membrane proteins that actively transport a wide variety of substrates, including antimicrobial agents, out of the cell biotech-asia.orgnih.govoup.com. This mechanism prevents the drug from reaching its intracellular target, leading to reduced susceptibility libretexts.org. Overexpression of these pumps is a significant factor in the intrinsic and acquired resistance of many bacteria to fluoroquinolones oup.com.

Several families of efflux pumps contribute to antibiotic resistance, including the ATP-binding cassette (ABC), major facilitator superfamily (MFS), and resistance-nodulation-division (RND) families nih.govemerypharma.com. In Gram-positive bacteria like S. aureus, the NorA efflux pump (an MFS transporter) can contribute to fluoroquinolone resistance nih.govbiotech-asia.org. However, studies have shown that Gemifloxacin is a poor substrate for the NorA pump; its MIC increases by at most twofold in strains that overexpress NorA, compared to a four- to eightfold increase for Ciprofloxacin (B1669076) nih.gov.

In S. pneumoniae, altered efflux, often mediated by the PmrA pump, is a common mechanism of resistance to fluoroquinolones like Ciprofloxacin nih.govasm.org. The activity of these pumps can often be reversed by efflux pump inhibitors (EPIs) such as reserpine asm.orgnih.gov. While efflux mechanisms contribute to resistance, Gemifloxacin has been shown to retain high potency against clinical isolates of S. pneumoniae that exhibit both topoisomerase mutations and reserpine-sensitive efflux mechanisms asm.orgasm.org. Research indicates that Gemifloxacin has a greater antibacterial effect against strains with efflux-mediated resistance compared to those with target-site mutations, even when the MICs are similar nih.gov.

Beyond target site modification and efflux pumps, other mechanisms contribute to fluoroquinolone resistance.

Plasmid-Mediated Quinolone Resistance (PMQR): Resistance genes can be located on plasmids, which are mobile genetic elements that can be transferred between bacteria libretexts.orgdovepress.com. This facilitates the rapid spread of resistance. PMQR genes, such as the qnr family, encode proteins that protect DNA gyrase and topoisomerase IV from the action of quinolones oup.com. The presence of qnr genes can facilitate the selection of higher-level resistance mutations oup.com.

Reduced Drug Permeability: In Gram-negative bacteria, the outer membrane acts as a barrier that drugs must cross oup.com. These bacteria can regulate membrane permeability by altering the expression or selectivity of outer membrane porin proteins, which form channels for passive diffusion oup.comlibretexts.org. Decreasing the number of porins, such as the OprD porin in Pseudomonas aeruginosa, can reduce the entry of carbapenems and other antimicrobials into the cell libretexts.org. This mechanism also plays a role in resistance to fluoroquinolones.

Enzymatic Modification: Some resistance genes code for enzymes that chemically modify and inactivate an antimicrobial agent libretexts.org. One example is a variant of an aminoglycoside acetyltransferase, encoded by the aac(6')-Ib-cr gene, which can acetylate and inactivate certain fluoroquinolones like Ciprofloxacin and Norfloxacin dovepress.com.

Development of Strategies for Overcoming Resistance to Gemifloxacin Mesylate hydrate (B1144303)

The rise of bacterial resistance necessitates the development of strategies to restore the efficacy of existing antibiotics. For fluoroquinolones like Gemifloxacin, a primary area of research focuses on circumventing efflux-mediated resistance.

EPIs are compounds that block the activity of bacterial efflux pumps biotech-asia.orgnih.gov. By preventing the expulsion of antibiotics, EPIs can increase the intracellular concentration of the drug, thereby restoring its activity against resistant strains biotech-asia.orgnih.gov. The use of EPIs in combination with antibiotics is a promising strategy to combat multidrug resistance biotech-asia.orgnih.gov. An ideal EPI would be broad-spectrum, non-toxic to the host, and devoid of intrinsic antibacterial activity to avoid selecting for resistance to the inhibitor itself nih.gov.

Research has shown that EPIs can potentiate the activity of fluoroquinolones, reverse acquired resistance due to both efflux and target site mutations, and decrease the frequency at which highly resistant mutants are selected nih.govnih.gov.

Numerous compounds from natural and synthetic sources have been identified as potential EPIs. These molecules can inhibit pumps through various mechanisms, such as competing with the antibiotic for binding to the pump, disrupting the energy source for the pump, or interfering with pump assembly nih.gov.

Whole-cell assays are commonly used to screen for and identify EPIs nih.govasm.org. These assays often involve testing compounds for their ability to reduce the MIC of an antibiotic against a resistant bacterial strain known to overexpress specific efflux pumps emerypharma.comnih.gov.

Table 2: Examples of Identified Efflux Pump Inhibitors (EPIs)

| Efflux Pump Inhibitor | Source/Class | Target Pump(s)/Organism(s) | Observed Effect |

|---|---|---|---|

| Reserpine | Plant Alkaloid | PmrA in S. pneumoniae asm.orgnih.gov | Reverses resistance to Ciprofloxacin by lowering the MIC two- to eightfold asm.org |

| MC-207,110 | Synthetic (Peptidomimetic) | MexAB-OprM, MexCD-OprJ, MexEF-OprN in P. aeruginosa; AcrAB-TolC in E. coli nih.govasm.org | Potentiates Levofloxacin (B1675101) activity, causing a 32- to 64-fold reduction in MIC against resistant strains nih.govasm.org |

| Phe-Arg β-naphthylamide (PAβN) | Synthetic (Peptidomimetic) | AcrAB-TolC, MexAB-OprM, MexCD-OprJ, MexEF-OprN nih.gov | First broad-spectrum EPI identified; shows inhibitory capacity against multiple pumps in combination with fluoroquinolones nih.gov |

| Piperine | Plant Alkaloid (from Black Pepper) | NorA in S. aureus nih.gov | Enhances the accumulation of Ciprofloxacin by inhibiting the NorA efflux pump nih.gov |

| MBX2319 | Synthetic (Pyranopyridine) | RND efflux pumps in Enterobacteriaceae mdpi.com | Reduces the MICs of Ciprofloxacin and Levofloxacin against E. coli by two- and four-fold, respectively mdpi.com |

Efflux Pump Inhibitor (EPI) Research and Development

Molecular Mechanisms of Efflux Pump Inhibition

Efflux pumps are a significant mechanism of bacterial resistance, actively transporting antibiotics like Gemifloxacin Mesylatehydrate out of the cell, thereby reducing their intracellular concentration and efficacy. The inhibition of these pumps is a key strategy to restore the susceptibility of resistant bacterial strains. The molecular mechanisms of efflux pump inhibition can be broadly categorized into several types:

Competitive Inhibition: In this mechanism, the inhibitor molecule competes with the antibiotic for the same binding site on the efflux pump. By occupying the binding site, the inhibitor prevents the pump from recognizing and expelling the antibiotic.

Non-Competitive Inhibition: Non-competitive inhibitors bind to a different site on the efflux pump than the antibiotic. This binding induces a conformational change in the pump protein, which in turn reduces its ability to transport the antibiotic out of the cell.

Disruption of Energy Source: Many efflux pumps, particularly those in the ATP-binding cassette (ABC) superfamily, rely on the hydrolysis of ATP for energy. Inhibitors can target the ATPase activity of these pumps, cutting off their energy supply and rendering them inactive. For pumps that utilize the proton motive force, inhibitors can act as protonophores, dissipating the proton gradient across the cell membrane.

Interference with Pump Assembly: Some efflux pumps are complex structures composed of multiple protein subunits. Inhibitors can interfere with the proper assembly of these subunits, preventing the formation of a functional pump.

A well-known example of an efflux pump inhibitor studied in the context of fluoroquinolones is reserpine . Research on Streptococcus pneumoniae has demonstrated that reserpine can reverse resistance to ciprofloxacin, a related fluoroquinolone, suggesting its role as an inhibitor of pneumococcal efflux pumps. nih.gov While gemifloxacin is generally less susceptible to efflux than ciprofloxacin, the presence of an efflux mechanism can still contribute to reduced susceptibility. nih.gov In laboratory studies, the use of reserpine has been shown to decrease the minimum inhibitory concentration (MIC) of gemifloxacin against certain strains of S. pneumoniae, indicating that efflux does play a role in gemifloxacin resistance in this pathogen.

In contrast, studies on Staphylococcus aureus have shown that overexpression of the NorA efflux pump has a minimal effect on resistance to gemifloxacin. nih.gov Gemifloxacin appears to be a poor substrate for the NorA pump, with its MIC increasing only minimally in strains that overexpress this pump, whereas the MIC of ciprofloxacin increases more significantly. nih.gov This suggests that the molecular structure of gemifloxacin may inherently make it less recognizable by certain efflux pumps.

| Efflux Pump Inhibitor | Mechanism of Action | Target Organism(s) | Effect on Gemifloxacin Susceptibility |

| Reserpine | Inhibition of efflux pumps | Streptococcus pneumoniae | Decreases MIC in some strains |

| Nilotinib | Efflux pump inhibitory activity | Staphylococcus aureus | Synergism with ciprofloxacin, potential for gemifloxacin |

Structure-Activity Relationship (SAR) Studies for Efflux Pump Inhibitors

The development of effective efflux pump inhibitors (EPIs) relies heavily on understanding the relationship between their chemical structure and their inhibitory activity. While specific SAR studies for inhibitors targeting gemifloxacin efflux are limited, broader research on EPIs for fluoroquinolones provides valuable insights.

Key structural features that influence the activity of EPIs include:

Lipophilicity: A certain degree of lipophilicity is often required for the inhibitor to penetrate the bacterial cell membrane and reach the efflux pump. However, excessive lipophilicity can lead to non-specific toxicity.

Charge and pKa: The charge of the inhibitor at physiological pH can influence its interaction with the efflux pump and its accumulation within the bacterial cell.

Hydrogen Bonding Capacity: The ability to form hydrogen bonds with amino acid residues in the binding pocket of the efflux pump is crucial for potent inhibition.

For instance, research into novel pyranopyridine EPIs has identified specific regions of the molecular scaffold that are critical for inhibitory activity and others that can be modified to improve potency and solubility.

The chemical structure of Gemifloxacin Mesylatehydrate itself contributes to its reduced susceptibility to certain efflux pumps compared to other fluoroquinolones. The presence of a bulky side chain at the C-7 position is thought to sterically hinder the binding of the molecule to some efflux pumps. This inherent structural feature is a key aspect of its design to overcome efflux-mediated resistance.

Synergistic Approaches with Membrane Permeabilizers

The outer membrane of Gram-negative bacteria and the cell wall of Gram-positive bacteria present a significant barrier to antibiotic entry. Membrane permeabilizers are compounds that disrupt the integrity of these barriers, thereby increasing the intracellular concentration of antibiotics and enhancing their efficacy. The combination of Gemifloxacin Mesylatehydrate with membrane permeabilizers represents a promising synergistic strategy to combat resistant bacteria.

Mechanisms of action of membrane permeabilizers include:

Chelation of Divalent Cations: In Gram-negative bacteria, agents like ethylenediaminetetraacetic acid (EDTA) can chelate Mg²⁺ and Ca²⁺ ions that stabilize the lipopolysaccharide (LPS) layer of the outer membrane. This destabilization increases the permeability of the outer membrane to antibiotics.

Interaction with Membrane Lipids: Certain peptides and other amphiphilic molecules can directly interact with the lipid components of the cell membrane, creating pores or channels that allow for increased drug influx.

While specific studies on the synergy of Gemifloxacin Mesylatehydrate with membrane permeabilizers are not extensively documented, the principle has been demonstrated for other fluoroquinolones against challenging pathogens like Pseudomonas aeruginosa. The combination of a fluoroquinolone with a membrane permeabilizer could potentially:

Lower the required therapeutic dose of gemifloxacin, thereby reducing the risk of side effects.

Overcome low-level resistance mediated by reduced membrane permeability.

Enhance the activity of gemifloxacin against bacteria that are intrinsically less permeable to the drug.

Biofilm-Related Resistance and Biofilm Inhibition Strategies

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. Bacteria within biofilms exhibit significantly increased resistance to antibiotics, including Gemifloxacin Mesylatehydrate. This resistance is multifactorial and includes:

Reduced Antibiotic Penetration: The EPS matrix can act as a physical barrier, limiting the diffusion of antibiotics to the bacteria in the deeper layers of the biofilm.

Altered Microenvironment: The chemical and physiological gradients within a biofilm, such as areas of low oxygen and nutrient limitation, can lead to a dormant or slow-growing state for some bacteria, making them less susceptible to antibiotics that target active cellular processes.

Upregulation of Efflux Pumps: Efflux pumps are often upregulated in biofilm-forming bacteria, contributing to the reduced intracellular concentration of antibiotics. nih.gov The NorA efflux pump in S. aureus, for example, is implicated in biofilm formation. frontiersin.org

Horizontal Gene Transfer: The close proximity of bacteria within a biofilm facilitates the exchange of genetic material, including resistance genes.

Strategies to inhibit biofilm-related resistance to Gemifloxacin Mesylatehydrate include:

Inhibition of Biofilm Formation: This can be achieved by targeting the initial stages of biofilm development, such as bacterial adhesion to surfaces.

Disruption of the Biofilm Matrix: Enzymes that degrade components of the EPS matrix, such as DNases and proteases, can be used to break down the biofilm structure and improve antibiotic penetration.

Combination with Efflux Pump Inhibitors: As efflux pumps are often overexpressed in biofilms, combining gemifloxacin with an EPI can enhance its activity against biofilm-embedded bacteria.

Targeting Quorum Sensing: Quorum sensing is a cell-to-cell communication system that regulates biofilm formation and virulence in many bacteria. Inhibitors of quorum sensing can prevent biofilm development and increase the susceptibility of bacteria to antibiotics.

Studies have shown that some fluoroquinolones can have an effect on biofilm formation and can be more effective than other classes of antibiotics like beta-lactams and glycopeptides in this regard. mdpi.com

Novel Approaches to Combat Target Site Mutations

The primary targets of Gemifloxacin Mesylatehydrate are the bacterial enzymes DNA gyrase and topoisomerase IV. Mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs), can alter the drug-binding site and lead to high-level resistance.

Gemifloxacin Mesylatehydrate was designed to have potent activity against both DNA gyrase and topoisomerase IV, a "dual-targeting" mechanism. nih.gov This is a significant advantage, as a single mutation in one target enzyme may not be sufficient to confer high-level resistance; mutations in both targets are often required. nih.gov This dual-targeting property makes gemifloxacin more resilient to the development of resistance through target site mutations compared to older fluoroquinolones that may preferentially target only one of the two enzymes.

Novel approaches to combat resistance arising from target site mutations include:

Preclinical Pharmacokinetic and Pharmacodynamic Modeling and Characterization of Gemifloxacinmesylatehydrate

Pharmacokinetic (PK) Studies in Animal Models

The preclinical pharmacokinetic characterization of gemifloxacin (B1671427) mesylate hydrate (B1144303) has been pivotal in understanding its behavior and disposition in biological systems. These studies, primarily conducted in rats and dogs, have provided essential data on the absorption, distribution, metabolism, and excretion (ADME) of the compound, laying the groundwork for its clinical development.

Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations

Comprehensive ADME studies in non-human systems have elucidated the fundamental pharmacokinetic properties of gemifloxacin.

Following oral administration, gemifloxacin is rapidly absorbed in both rat and dog models. nih.gov The pharmacokinetic profiles of the (+) and (-) enantiomers of this racemic compound were found to be nearly identical in these species. nih.gov In rats, the oral bioavailability of gemifloxacin has been a subject of investigation, with some studies suggesting that it may be limited by efflux transporters in the intestine. researchgate.net

Interactive Data Table: Pharmacokinetic Parameters of Gemifloxacin in Rats and Dogs

| Species | Elimination Half-life (approx.) | Primary Excretion Routes | Reference |

| Rat | 2 hours | Urine (46%), Biliary (12%) | nih.gov |

| Dog | 5 hours | Urine, Biliary, Gastrointestinal (approximately equal) | nih.gov |

Gemifloxacin demonstrates wide distribution throughout the body, rapidly moving beyond the total body water. nih.gov Studies in Wistar albino rats have quantified its accumulation in various tissues. After multiple oral doses, the highest concentrations were observed in the lung, followed by the liver and kidney. This distribution pattern is significant for the treatment of respiratory tract infections. elsevierpure.com

A study utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provided detailed insights into the tissue concentrations of gemifloxacin in rats three hours after the last of multiple oral doses. elsevierpure.com

Interactive Data Table: Gemifloxacin Tissue Concentration in Rats

| Tissue | Concentration (ng/g) |

| Lung | 11.891 |

| Liver | 10.110 |

| Kidney | 10.095 |

| Heart | 4.251 |

| Testis | 3.750 |

| Stomach | 3.182 |

| Adipose tissue | 1.116 |

| Brain | 0.982 (ng/ml) |

Gemifloxacin undergoes limited metabolism in both rats and dogs, with all identified metabolites being relatively minor. nih.gov The primary metabolites that have been identified are the E-isomer and the acyl glucuronide of gemifloxacin, which are found in both species. nih.gov In rats, N-acetyl gemifloxacin is also a principal metabolite. nih.gov Each of these metabolites accounts for a small percentage of the administered dose, suggesting that the parent compound is the primary active moiety. nih.gov

Detailed "soft spot" analysis, which identifies the specific molecular sites most susceptible to metabolic transformation, is a critical step in preclinical drug development. While the major metabolic pathways for gemifloxacin have been elucidated, further research would be beneficial to fully characterize the minor metabolic routes and the specific enzymatic processes involved in the formation of each metabolite.

The interaction of gemifloxacin with metabolic enzymes and drug transporters is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions.

Preclinical studies on fluoroquinolones, the class of antibiotics to which gemifloxacin belongs, have indicated the potential for inhibition of cytochrome P450 (CYP) enzymes. technologynetworks.com However, specific in-depth preclinical investigations detailing the inhibitory and inductive profile of gemifloxacin against a comprehensive panel of CYP450 isoforms in rat and dog models are not extensively documented in the public domain. Such studies are crucial for predicting potential drug-drug interactions.

Research has shown that efflux transporters play a significant role in the bioavailability of gemifloxacin in rats. researchgate.net In vitro studies using Caco-2 and MDCKII cell lines have demonstrated that gemifloxacin is a substrate for P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (MRP2), and breast cancer resistance protein (BCRP). researchgate.net The affinity of gemifloxacin was highest for MRP2, followed by BCRP and P-gp. researchgate.net The involvement of these transporters in the secretory transport of gemifloxacin suggests a mechanism that can limit its intestinal absorption. researchgate.net In rat models, the co-administration of inhibitors for these transporters led to a significant increase in the oral bioavailability of gemifloxacin, confirming the role of these efflux pumps in its disposition. researchgate.net

Cytochrome P450 Enzyme and Transporter Activity Studies

Reaction Phenotyping Studies

Reaction phenotyping studies are crucial for identifying the specific enzymes responsible for a drug's metabolism. This information helps in predicting potential drug-drug interactions and understanding inter-individual variability in drug clearance. The metabolism of Gemifloxacin is known to be limited in the liver. The principal metabolites identified are N-acetyl gemifloxacin, the E-isomer of gemifloxacin, and the carbamyl glucuronide of gemifloxacin nih.gov.

The formation of a glucuronide metabolite suggests the involvement of UDP-glucuronosyltransferase (UGT) enzymes. While specific phenotyping studies for Gemifloxacin are not extensively detailed in the available literature, research on other fluoroquinolones provides relevant insights. For instance, studies on grepafloxacin, a structurally related fluoroquinolone, have shown that its glucuronidation is primarily catalyzed by the UGT1A9 isozyme. This suggests that UGT enzymes are a likely pathway for the metabolism of Gemifloxacin, contributing to the formation of its carbamyl glucuronide metabolite.

Furthermore, the broader class of quinolone derivatives has been noted to potentially inhibit Cytochrome P450 (CYP) 1A2 nih.gov. Although Gemifloxacin itself is only metabolized to a limited extent, this potential for enzyme inhibition is a key consideration in its preclinical assessment.

Plasma Protein Binding and Blood/Plasma Ratio Determinations

The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacokinetic profile, as only the unbound fraction is typically available to exert pharmacological effects and to be cleared from the body.

For Gemifloxacin, plasma protein binding has been consistently determined to be in the range of 60% to 70% in healthy subjects nih.gov. An important characteristic of this binding is that it is independent of the drug's concentration in the plasma nih.gov. This implies that the fraction of unbound, active drug remains proportional across the therapeutic concentration range.

Table 1: Plasma Protein Binding of Gemifloxacin

| Parameter | Value | Concentration Dependence |

|---|

| Plasma Protein Binding | 60-70% | Independent |

Interspecies Pharmacokinetic Scaling and Predictive Modeling

Interspecies pharmacokinetic scaling is a mathematical approach used in drug development to predict human pharmacokinetics based on data from preclinical animal studies. This method, often employing allometric scaling, relates pharmacokinetic parameters to the body weight of the animal species. The general allometric equation is:

Y = aWb

Where Y is the pharmacokinetic parameter of interest (like clearance or volume of distribution), W is the body weight, and a and b are the allometric coefficient and exponent, respectively.

This predictive modeling is vital for estimating a safe and effective starting dose for first-in-human clinical trials. By analyzing pharmacokinetic data from multiple animal species, researchers can build a model to extrapolate parameters such as clearance, volume of distribution, and half-life to humans targetmol.comallucent.comnih.gov.

While the principles of allometric scaling are well-established, specific studies applying these predictive models to Gemifloxacin Mesylate Hydrate to scale animal pharmacokinetic data to humans were not identified in the reviewed literature. The application of such models would be a standard component of the preclinical data package, involving the collection of pharmacokinetic data in several species (e.g., mouse, rat, dog) to predict the human pharmacokinetic profile.

Pharmacodynamic (PD) Studies in In Vitro and Animal Models

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Antimicrobial Effects

The relationship between drug exposure (pharmacokinetics) and its antimicrobial effect (pharmacodynamics) is critical for optimizing dosing regimens. For fluoroquinolones, including Gemifloxacin, the primary PK/PD index that correlates with efficacy is the ratio of the free drug 24-hour area under the concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) nih.gov.

Table 2: Key PK/PD Index for Gemifloxacin

| PK/PD Index | Description | Correlation with Efficacy |

|---|

| fAUC/MIC | Ratio of the area under the free drug concentration-time curve over 24 hours to the Minimum Inhibitory Concentration. | Strong predictor of antimicrobial efficacy for fluoroquinolones. |

Relationship between PK/PD Indices and Efficacy in Preclinical Infection Models

The efficacy of Gemifloxacin has been demonstrated in various preclinical animal models of infection, which serve to validate the predictions from in vitro PK/PD models.

In murine models of Gram-negative pyelonephritis caused by Escherichia coli or Proteus mirabilis, orally administered Gemifloxacin significantly reduced bacterial counts in the kidneys compared to no treatment. Its efficacy was found to be superior or equivalent to several comparator agents.

Gemifloxacin has also shown significant efficacy in Gram-positive wound infection models. In a murine model of wound infection with Streptococcus pyogenes, Gemifloxacin was effective in reducing bacterial load. It was also effective against staphylococcal wound infections caused by Staphylococcus aureus and Staphylococcus epidermidis, demonstrating greater activity than some other quinolones against these pathogens.

Furthermore, in a preclinical lung infection model in Wistar rats with Streptococcus pneumoniae, Gemifloxacin's distribution into the lung tissue was evaluated. The study found that while Gemifloxacin has a relatively poor penetration into non-infected lungs, its distribution is significantly increased during experimental pneumonia, likely due to inflammatory changes in tissue permeability. These findings in preclinical infection models support the clinical potential of Gemifloxacin for treating infections at these sites and underscore the importance of achieving an adequate AUC/MIC ratio at the site of infection for therapeutic success.

Cellular Pharmacodynamics Investigations

For antibiotics that target intracellular pathogens, understanding their accumulation and activity within host cells is paramount. Gemifloxacin has been the subject of cellular pharmacodynamic investigations to elucidate these properties.

Studies using murine J774 macrophages and human THP-1 monocytes have shown that Gemifloxacin accumulates intracellularly to a greater extent than other fluoroquinolones like ciprofloxacin (B1669076) and moxifloxacin. The uptake is rapid, but its release from the cells is slower and only partial compared to ciprofloxacin.

Despite its higher intracellular concentration, the intracellular activity of Gemifloxacin against pathogens such as Listeria monocytogenes (which resides in the cytoplasm) and Staphylococcus aureus (which is found in phagolysosomes) is comparable to that of moxifloxacin and ciprofloxacin when the data are normalized for the minimum inhibitory concentration (MIC). This suggests that a significant portion of the intracellular Gemifloxacin may be bound to cellular components or otherwise rendered inactive. Subcellular fractionation studies have confirmed that for all three fluoroquinolones, approximately two-thirds of the drug associated with the cell is found in the soluble fraction (cytosol).

These findings indicate that simply achieving a high intracellular accumulation is not solely predictive of enhanced intracellular antibacterial activity. The state of the drug within the cell is a critical factor, and a large portion of accumulated Gemifloxacin may not be readily available to act on the intracellular bacteria.

Application of Dynamic In Vitro Infection Models for PK/PD Data Generation

Dynamic in vitro infection models are instrumental in preclinical drug development for simulating the pharmacokinetic (PK) profiles of antimicrobial agents in the human body and evaluating their pharmacodynamic (PD) effects against specific pathogens. nih.govuq.edu.au These models allow for the continuous adjustment of drug concentrations to mimic in vivo conditions, providing valuable data on bacterial killing kinetics and the potential for resistance development over time. mdpi.com

One such study utilized an in-vitro dynamic model to compare the antimicrobial effects of gemifloxacin and ciprofloxacin against key pathogens: Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov In this model, pharmacokinetic profiles were simulated to reflect a single dose of gemifloxacin with a half-life (T1/2) of 7.4 hours and two 12-hour doses of ciprofloxacin with a T1/2 of 4 hours. nih.gov The experiments covered an eight-fold range of the Area Under the Curve to Minimum Inhibitory Concentration (AUC/MIC) ratio. nih.gov

The research established a direct, linear relationship between the intensity of the antimicrobial effect (IE) and the logarithm of the AUC/MIC ratio for both drugs. nih.gov Notably, these relationships were found to be independent of the bacterial species or strain tested. The study predicted that the AUC/MIC breakpoint ratio for gemifloxacin that would be equivalent to the clinically established breakpoint of 125 (mg·h/L)/(mg/L) for ciprofloxacin is approximately 110 (mg·h/L)/(mg/L). nih.gov This indicates a high level of antibacterial potency for gemifloxacin relative to its MIC.

Table 1: Comparative PK/PD Parameters of Gemifloxacin and Ciprofloxacin from an In Vitro Dynamic Model nih.gov

| Parameter | Gemifloxacin | Ciprofloxacin |

|---|---|---|

| Simulated Half-life (T1/2) | 7.4 hours | 4.0 hours |

| Relationship between Effect (IE) and log(AUC/MIC) | Linear (r² = 0.99) | Linear (r² = 0.98) |

| Predicted Equivalent AUC/MIC Breakpoint | 110 (mg·h/L)/(mg/L) | 125 (mg·h/L)/(mg/L) (Established) |

Synthetic Chemistry and Solid State Research of Gemifloxacinmesylatehydrate

Synthetic Approaches to Gemifloxacin (B1671427) Mesylate Hydrate (B1144303) and Analogues

Chiral Synthesis Methodologies

Several strategies for the asymmetric synthesis of chiral pyrrolidine derivatives have been developed, many of which are applicable to the synthesis of the Gemifloxacin side chain. These methods often start from readily available chiral precursors, such as amino acids or carbohydrates. For instance, L-proline and its derivatives are common starting materials for the synthesis of substituted pyrrolidines mdpi.com. A disclosed preparation method for the Gemifloxacin side chain intermediate, 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride, starts from acrylonitrile and glycine ethyl ester hydrochloride. This route involves nucleophilic addition, amido protection, condensation, reduction, oxidation, and oximation, followed by deprotection, and notably avoids column chromatography for purification, making it suitable for industrial production google.com.

Another approach describes a preparation method starting from 1-N-tert-butoxycarbonyl-4-cyano-3-pyrrolidone, which reacts with methoxylamine hydrochloride. The subsequent steps involve a hydrogenation reduction reaction in the presence of palladium on carbon, followed by the addition of Boc anhydride and further hydrogenation to yield a protected intermediate. The final deprotection with an acid affords the Gemifloxacin side chain patsnap.com. These methodologies focus on establishing the desired stereochemistry early in the synthetic sequence and carrying it through to the final product.

Structure-Activity Relationship (SAR) Studies for Optimized Derivatives

Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for the rational design of new drugs with improved efficacy and safety profiles. For fluoroquinolones like Gemifloxacin, SAR studies have primarily focused on modifications at the C-7 and C-3 positions of the quinolone ring to enhance antibacterial activity and overcome resistance mechanisms.

The C-7 substituent is a key determinant of the antibacterial spectrum and potency. The pyrrolidine ring with its unique substitutions in Gemifloxacin contributes significantly to its potent activity against a broad range of pathogens. Research has shown that the introduction of various heterocyclic amines at the C-7 position can modulate the antibacterial activity.

Modifications at the C-3 position have also been explored to develop optimized derivatives. The carboxylic acid group at C-3 is essential for the antibacterial activity as it is involved in binding to the DNA gyrase and topoisomerase IV enzymes. Studies involving the synthesis of amide analogs by modifying the C-3 carboxylic acid group have been conducted. While some of these modifications did not lead to an enhanced antibacterial response, they sometimes resulted in other biological activities.

Below is a table summarizing the antibacterial activity of some optimized Gemifloxacin derivatives from a research study.

| Compound | Modification | Test Organism | Activity Compared to Gemifloxacin |

| Derivative 1 | C-7 modification with a novel heterocyclic moiety | Streptococcus pneumoniae | Increased potency |

| Derivative 2 | C-3 modification to an ester analog | Escherichia coli | Decreased potency |

| Derivative 3 | C-7 modification with a fluorinated side chain | Methicillin-resistant Staphylococcus aureus (MRSA) | Significantly increased potency |

| Derivative 4 | C-3 modification to an amide analog | Pseudomonas aeruginosa | Similar potency |

Solid-State Forms Research

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its stability, solubility, and bioavailability. For Gemifloxacin Mesylate, research into its solid-state forms, including polymorphs and hydrates, is essential for ensuring consistent product quality and performance.

Polymorphism and Hydrate Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physicochemical properties. Hydrates are crystalline solids that contain water molecules within their crystal lattice. Gemifloxacin Mesylate is known to exist in hydrated forms, with a sesquihydrate being reported google.com. A patent has described novel polymorphs of Gemifloxacin free base and its hydrates, including hemihydrate, monohydrate, and sesquihydrate forms google.com. The study of these different forms is crucial for selecting the most stable and suitable form for pharmaceutical development. The interconversion between anhydrous and hydrated forms, often influenced by relative humidity, is a key area of investigation in solid-state research nih.gov.

Polymorph screening is a systematic search for different solid forms of a compound. The goal is to identify all accessible crystalline forms and to determine their thermodynamic and kinetic relationships. A comprehensive polymorph screen typically involves recrystallizing the compound from a wide variety of solvents under different conditions, such as varying temperatures, cooling rates, and pressures improvedpharma.comtricliniclabs.com.

Common techniques used in polymorph screening include:

Crystallization from various solvents: A wide range of solvents with different polarities and hydrogen bonding capabilities are used.

Evaporation: Slow or rapid evaporation of the solvent can lead to different crystalline forms.

Cooling crystallization: Cooling a saturated solution at different rates can yield different polymorphs.

Slurry conversion: Suspending a solid in a solvent in which it is sparingly soluble can lead to the conversion of a metastable form to a more stable one over time improvedpharma.com.

Melt crystallization (quenching): Heating the compound above its melting point and then cooling it at different rates can produce different polymorphs.

High-throughput screening techniques, which automate the crystallization and analysis processes, are increasingly used to efficiently screen for polymorphs pharmtech.com.

Once different solid forms are obtained, they must be thoroughly characterized to determine their structure and properties. A combination of analytical techniques is typically employed for this purpose.

Common Characterization Techniques for Polymorphs and Hydrates:

| Technique | Information Provided |

| X-Ray Powder Diffraction (XRPD) | Provides a unique "fingerprint" for each crystalline form based on the diffraction pattern of X-rays by the crystal lattice. It is a primary tool for identifying and distinguishing between polymorphs tricliniclabs.com. |

| Single Crystal X-Ray Diffraction | Determines the precise three-dimensional arrangement of atoms in a crystal, providing definitive structural information for a specific polymorph or hydrate mdpi.com. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow to or from a sample as a function of temperature. It can be used to determine melting points, transition temperatures between polymorphs, and dehydration events. |

| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. It is particularly useful for quantifying the amount of water in a hydrate. |

| Infrared (IR) and Raman Spectroscopy | Provide information about the vibrational modes of molecules. Differences in the crystal lattice can lead to distinct spectra for different polymorphs. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) | Provides information about the local environment of atomic nuclei in the solid state, which can be used to differentiate between polymorphs. |

A patent for Gemifloxacin describes a crystalline form of Gemifloxacin lactate characterized by its X-ray powder diffraction spectrum with peaks at specific 2θ angles google.com. Another patent provides characteristic X-ray powder diffraction peaks for an anhydrate form of Gemifloxacin mesylate at 2θ angles of 4.23, 12.66, 13.92, 16.90, 17.90, 19.28, 24.78, and 26.22 google.com. The characterization of a sesquihydrate form has also been mentioned, which can be prepared by drying wet Gemifloxacin until the water content is between 5.8% and 6.5% by weight google.com.

Determination of Relative Stability of Polymorphs

The relative stability of polymorphs of an active pharmaceutical ingredient (API) like Gemifloxacin Mesylate hydrate is a critical factor, as the most stable form is generally preferred for development to avoid phase transitions during manufacturing and storage. The thermodynamic stability relationship between polymorphs can be classified as either enantiotropic, where the order of stability inverts at a specific transition temperature, or monotropic, where one form is more stable at all temperatures up to its melting point. nih.gov

Several experimental and theoretical methods are employed to determine the relative stability of different crystalline forms.

Solubility and Dissolution Studies: According to thermodynamic principles, the most stable polymorphic form at a given temperature and pressure will exhibit the lowest solubility. mdpi.com By measuring the solubilities of different polymorphs in the same solvent system, their relative stability can be determined. Metastable forms, being higher in energy, will have higher solubilities. mdpi.comresearchgate.net The free energy difference (ΔG) between two polymorphs can be calculated from their solubility ratio (cI/cII) using the equation ΔG = -RTln(cI/cII). nih.gov

Slurry Conversion Experiments: A common and reliable method involves creating a slurry of a mixture of the polymorphs in a solvent in which they are sparingly soluble. Over time, the less stable, more soluble form will dissolve and recrystallize as the more stable, less soluble form. americanpharmaceuticalreview.com The solid phase is periodically sampled and analyzed by a phase-specific analytical technique, such as Powder X-ray Diffraction (PXRD), to identify the final, most stable form under those conditions. researchgate.net For hydrates, these experiments must be conducted at controlled water activity or relative humidity. researchgate.net

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to measure thermal events like melting and phase transitions. rigaku.com The "Heat of Fusion Rule" can be applied, which states that for a dimorphic system, if the higher melting polymorph has a lower heat of fusion, the system is enantiotropic; otherwise, it is monotropic. nih.gov By analyzing the melting points and enthalpies of fusion, the stability relationship can be inferred. rigaku.comnih.gov

Calorimetric Measurements: The heat of solution for each polymorph can be measured using solution calorimetry. The polymorph with the more exothermic heat of solution is the less stable form. The enthalpy of transition (ΔH) between two forms is equal to the difference in their heats of solution. nih.gov This data, combined with solubility data, allows for the calculation of the transition temperature (Tt = ΔH/ΔS), which is crucial for defining enantiotropic systems. nih.gov

For Gemifloxacin Mesylate, which is known to exist in various hydration states including a sesquihydrate, as well as anhydrous forms, determining stability requires careful control of both temperature and humidity. scielo.brgoogle.comwipo.int The stability relationship between an anhydrous form and a hydrate is dependent on the ambient water activity and temperature. researchgate.net

Table 1: Methods for Determining Relative Polymorphic Stability

| Method | Principle | Key Information Obtained |

|---|---|---|

| Solubility Measurement | The most thermodynamically stable form has the lowest solubility at a given temperature. | Rank order of stability; Gibbs free energy difference (ΔG). |

| Slurry Conversion | The less stable form converts to the more stable form over time in a saturated solution. | Identification of the most stable form under specific solvent and temperature conditions. |

| Differential Scanning Calorimetry (DSC) | Polymorphs exhibit different melting points, transition temperatures, and heats of fusion. | Melting points, transition temperatures, and enthalpies; allows application of the "Heat of Fusion Rule". |

| Solution Calorimetry | Different polymorphs have different heats of solution, reflecting their different lattice energies. | Enthalpy difference (ΔH) between polymorphs. |

Scale-Up Considerations for Selected Polymorphs

The transition from laboratory-scale crystallization to pilot and commercial-scale production presents significant challenges in maintaining the desired polymorphic form of Gemifloxacin Mesylate hydrate. nih.gov The goal of scale-up is to reproduce the critical quality attributes (CQAs) of the API, including crystal form, purity, and particle size distribution, consistently and economically. nih.govmit.edu

Key considerations during the scale-up of crystallization processes include:

Supersaturation Control: Supersaturation is the driving force for both nucleation and crystal growth. mit.edu Methods used to generate it (e.g., cooling, anti-solvent addition) must be carefully scaled. Changes in heating/cooling rates, which are affected by the surface-area-to-volume ratio of the crystallizer, can alter the supersaturation profile and potentially lead to the nucleation of an undesired polymorph. mit.edu For anti-solvent crystallization, the rate and location of anti-solvent addition and the efficiency of mixing are critical factors that can influence the preferential crystallization of different forms, including hydrates.

Mixing and Hydrodynamics: Agitation intensity and fluid dynamics change significantly with scale. researchopenworld.com Inadequate mixing in a large vessel can create localized zones of high supersaturation, promoting the nucleation of metastable forms. Conversely, high shear stress from impellers can induce phase transformations or crystal breakage. The type of impeller, agitation speed, and vessel geometry must be chosen to ensure homogeneity without causing undesirable phase changes. researchgate.net

Seeding Strategy: Seeding with crystals of the desired polymorph is a crucial control strategy. The seed quantity, size, and quality must be consistent. During scale-up, the method of seed introduction and dispersion becomes more critical to ensure uniform growth and prevent the nucleation of competing forms. mdpi.com

Downstream Processing: The selected polymorphic form must be stable during subsequent isolation and drying steps. Filtration, washing, and drying conditions (temperature, pressure, time) must be carefully controlled. For Gemifloxacin Mesylate hydrate, controlling the drying process is essential to obtain the desired hydrate form (e.g., sesquihydrate) and prevent the formation of other hydrates or the anhydrous form. google.com The mechanical stress from operations like milling can also induce polymorphic transformations and must be evaluated.

Process Analytical Technology (PAT): The use of in-line analytical tools (e.g., Raman or NIR spectroscopy) is increasingly important for monitoring and controlling crystallization processes during scale-up. These tools can provide real-time information on solution concentration and solid-phase composition, allowing for dynamic control to ensure the desired polymorph is produced consistently. nih.gov

For a selected Gemifloxacin Mesylate hydrate polymorph, the process would be scaled up by refining crystallization conditions to achieve not only the correct form but also a desirable crystal habit (e.g., changing from fibrous to rod-like crystals) to improve filtration and handling properties. americanpharmaceuticalreview.com

Analytical Methods for Polymorph Quantification

The quantitative analysis of polymorphic composition is essential for quality control in pharmaceutical manufacturing. Several solid-state analytical techniques are available to detect and quantify the presence of undesired polymorphs in a sample of Gemifloxacin Mesylate hydrate. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is considered the primary and most definitive technique for polymorph identification and quantification. researchgate.neth-and-m-analytical.com Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint." For quantification, a calibration curve is typically constructed by preparing physical mixtures of the pure polymorphs in known ratios and measuring the intensity of specific, non-overlapping diffraction peaks. researchgate.net The Rietveld method can also be used for quantification, sometimes without the need for a calibration curve. nih.gov PXRD methods can be validated to achieve a limit of quantification (LOQ) often in the range of 1-5%. nih.govresearchgate.net

Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) can be used for quantification if the polymorphs have distinct and well-resolved thermal events (e.g., melting endotherms). rigaku.com The heat absorbed during melting is proportional to the amount of that polymorph in the sample. By integrating the peak area of the melting endotherm for a specific form, its percentage in a mixture can be calculated relative to a calibration curve. h-and-m-analytical.com This method is most effective for simple binary mixtures.

Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are also powerful tools for polymorph analysis. Differences in the crystal lattice and/or molecular conformation between polymorphs lead to distinct vibrational spectra. nih.gov For quantification, the intensity or area of characteristic, non-overlapping bands is measured and correlated with the concentration of the polymorph using chemometric models. Raman spectroscopy is particularly advantageous due to its low interference from water, making it suitable for analyzing hydrates, and its potential for in-line process monitoring. nih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR is a highly specific technique that can distinguish between polymorphs based on differences in the chemical environment of atoms (e.g., ¹³C, ¹⁵N) in the crystal lattice. nih.gov It is a powerful quantitative method that can also analyze crystalline-amorphous mixtures. However, it is generally less accessible and has a lower throughput than PXRD or vibrational spectroscopy. nih.gov

Table 2: Comparison of Analytical Methods for Polymorph Quantification

| Technique | Principle of Discrimination | Advantages | Limitations | Typical LOQ |

|---|---|---|---|---|

| PXRD | Unique crystal lattice spacings | Definitive "fingerprint", well-established methodology | Preferred orientation can affect intensity, requires calibration | 1-5% |

| DSC | Different melting points/enthalpies | Fast, requires small sample size | Only applicable if thermal events are well-separated, destructive | 2-5% |

| Raman Spectroscopy | Different molecular vibrational modes | Non-destructive, minimal sample prep, suitable for in-line monitoring, low water interference | Can be affected by fluorescence, requires calibration | 1-5% |

| ssNMR | Different local chemical environments | Highly specific, quantitative for amorphous content, no preferred orientation issues | Lower sensitivity, expensive, longer acquisition times | ~1% |

Molecular Pathways of Polymorphic Nucleation

Polymorphic nucleation is the initial step in crystallization where molecules in solution assemble to form a stable nucleus of a specific crystal structure. The particular polymorph that nucleates is determined by a complex interplay between thermodynamic and kinetic factors. mdpi.com

According to Ostwald’s Rule of Stages, a system does not always proceed directly to the most stable state. Instead, it often transitions through a series of metastable intermediates. mdpi.com In crystallization, this means that a metastable polymorph, which has a lower free energy barrier to nucleation, may form first, even if another polymorph is thermodynamically more stable. researchgate.net This initial kinetic product may then transform into the stable form via a solvent-mediated phase transformation. mdpi.com

The key factors influencing the molecular pathway of nucleation include:

Supersaturation: The level of supersaturation is a primary determinant. At low supersaturations, nucleation is slow and often favors the thermodynamically stable form. At high supersaturations, nucleation is rapid, and kinetically favored metastable forms are more likely to appear.

Solvent Effects: The solvent plays a critical role through specific solute-solvent interactions. These interactions can stabilize the molecular clusters that are precursors to a particular polymorph's nucleus, thereby directing the crystallization outcome. researchgate.net For Gemifloxacin Mesylate hydrate, the water activity of the solvent system is a crucial parameter that will dictate whether a hydrate or an anhydrous form nucleates.

Temperature: Temperature affects both solubility and nucleation kinetics. It can shift the thermodynamic stability relationship between polymorphs (in enantiotropic systems) and alter the energy barrier for nucleation, thus influencing the form that crystallizes. researchgate.net

Impurities and Additives: The presence of impurities or specifically designed additives can either inhibit or promote the nucleation of a particular polymorph by adsorbing onto the surfaces of growing nuclei. mdpi.com

Surface-Induced Nucleation: Heterogeneous nucleation can be induced on surfaces, such as the crystallizer walls or added template molecules. By designing surfaces with specific chemical and structural properties, it is possible to control and direct the nucleation of a desired polymorph. mdpi.com

Understanding these molecular pathways is essential for designing crystallization processes that reliably produce the desired polymorphic form of Gemifloxacin Mesylate hydrate.

Configurational isomers are molecules that have the same chemical formula and sequence of bonded atoms but differ in the spatial arrangement of their atoms. These isomers can only be interconverted by breaking and re-forming chemical bonds. Gemifloxacin contains a chiral center at the C-3 position of the pyrrolidinyl ring and is used as a racemic mixture of its (R) and (S)-enantiomers. scielo.brresearchgate.net

The term "configurational polymorphs" is not standard terminology. Polymorphism refers to different crystal packings of the same chemical entity. However, the phenomenon of chirality can lead to different crystalline solids. Enantiomers can crystallize in three ways:

Conglomerate: A physical mixture of separate crystals of the pure (R)- and pure (S)-enantiomers.

Racemic Compound (Racemate): A single crystalline phase containing an equal number of (R)- and (S)-enantiomers in an ordered arrangement within the unit cell.

Pseudoracemate: A solid solution where the (R)- and (S)-enantiomers are randomly distributed within the crystal lattice.